molecular formula H2NiOV B12338091 Nickel;vanadium;hydrate

Nickel;vanadium;hydrate

Cat. No.: B12338091
M. Wt: 127.650 g/mol
InChI Key: DCVIPFNLTQBPHZ-UHFFFAOYSA-N
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Description

Overview of Hydrated Metal Oxides and Hydroxides in Advanced Materials Research

Hydrated metal oxides and hydroxides are a cornerstone of modern materials science. These materials, which incorporate water molecules within their crystal lattice, exhibit a diverse range of properties that are often absent in their anhydrous counterparts. The presence of hydrated water can significantly influence the structural, electronic, and electrochemical characteristics of the material. In the context of advanced materials, hydrated metal oxides are pivotal in applications such as electrochemical energy storage, where the intercalated water can facilitate ion transport and enhance capacitance. rsc.orgamericanelements.comnih.gov Their structural flexibility and tunable properties make them ideal candidates for the development of next-generation batteries and supercapacitors. nih.gov

Significance of Multimetallic Systems in Chemical Science

The integration of multiple metallic elements into a single compound, creating multimetallic or bimetallic systems, offers a powerful strategy for designing materials with enhanced or entirely new functionalities. epa.gov By combining different metals, researchers can synergistically tune the electronic structure, catalytic activity, and electrochemical behavior of the resulting material. nih.gov This approach allows for the creation of materials that can overcome the limitations of single-metal systems, leading to improved performance in areas such as catalysis, where one metal can activate a substrate and another can facilitate a specific reaction step. nih.gov The close proximity and interaction between different metal centers can lead to cooperative effects, resulting in superior catalytic efficiency and selectivity.

Historical Context and Evolution of Nickel-Vanadium-Hydrate Research

The study of nickel-vanadium compounds has a rich history rooted in the individual exploration of each element. Vanadium was first identified in 1801, and its diverse chemistry, including its use in alloys and as a catalyst, has been extensively investigated since. nih.gov Similarly, nickel, discovered in 1751, has long been recognized for its importance in alloys and various industrial applications. americanelements.com The initial focus of nickel-vanadium research was on alloys, with studies exploring their magnetic and mechanical properties. americanelements.com

The evolution towards investigating hydrated nickel-vanadium systems represents a more recent and sophisticated phase of research. This progression was driven by the growing understanding of the unique properties imparted by hydration in metal oxides and the potential for creating advanced functional materials. Early investigations into the formation of nickel vanadates at different pH levels laid the groundwork for understanding the fundamental interactions between these two metals in aqueous environments. scielo.br More recently, the focus has shifted to the synthesis and characterization of specific hydrated compounds, such as nickel vanadium oxide hydrate (B1144303) and nickel-vanadium layered double hydroxides (LDHs), for targeted applications in energy storage and catalysis. This modern research is characterized by a detailed examination of the structure-property relationships in these complex multimetallic hydrated systems. acs.orgacs.org

Detailed Research Findings

Recent research has significantly advanced the understanding and application of nickel-vanadium hydrates, particularly in the forms of nickel vanadium oxide hydrate and nickel-vanadium layered double hydroxide (B78521).

A notable study focused on the synthesis of nickel vanadium oxide hydrate (Ni₀.₂₅V₂O₅·0.88H₂O) nanobelts. acs.orgacs.org These were synthesized via a one-pot hydrothermal method. acs.org Structural analysis revealed a bilayered crystal structure where nickel atoms act as pillars, providing significant structural stability. acs.org This open-framework crystal structure is believed to provide efficient channels for ion migration. acs.org Thermogravimetric analysis confirmed the presence of approximately 0.88 water molecules per formula unit. acs.org

In the realm of energy storage, these Ni₀.₂₅V₂O₅·0.88H₂O nanobelts have demonstrated exceptional performance as a cathode material for aqueous zinc-ion batteries. acs.orgacs.org They exhibit a high reversible capacity of 418 mAh g⁻¹ at a current density of 0.1 A g⁻¹ and maintain a capacity of 155 mAh g⁻¹ even at a high rate of 20 A g⁻¹. acs.org Remarkably, the material shows excellent long-term cycling stability, with 77% capacity retention after 10,000 cycles at 10 A g⁻¹. acs.org In-situ and ex-situ studies have revealed a multistep phase transition and changes in the chemical state during the intercalation and deintercalation of hydrated zinc ions. acs.orgacs.org

Another significant area of research involves nickel-vanadium layered double hydroxides (NiV-LDHs) . These materials have been identified as highly active and cost-effective electrocatalysts for the oxygen evolution reaction (OER) in water splitting. epa.govacs.org Monolayer NiV-LDH has shown a current density of 27 mA cm⁻² at an overpotential of 350 mV, a performance comparable to the best nickel-iron LDHs. epa.gov The high catalytic activity is attributed to enhanced conductivity, facile electron transfer, and the presence of abundant active sites. epa.gov

However, studies on the stability of NiV-LDH during the OER have shown that the initial α-Ni(OH)₂-like phase undergoes a transformation into a partially oxidized α-Ni(OH)₂/NiOOH phase, with the release of VO₄³⁻ ions into the alkaline solution. acs.org This suggests a dynamic nature of the catalyst under operating conditions. Further research into vanadium-doped nickel cobalt LDHs has also shown enhanced OER activity, with the vanadium doping synergistically favoring electron transfer among the metal ions. nih.gov

The versatility of NiV-LDH has also been demonstrated in the field of photonics, where it has been successfully used as a saturable absorber for a passively Q-switched solid-state laser operating at 2 µm. optica.org

Data Tables

Physicochemical Properties of Nickel Vanadium Hydrates

Compound FormulaCrystal SystemKey Structural FeatureWater Content (per formula unit)Primary Application
Ni₀.₂₅V₂O₅·0.88H₂OOrthorhombicBilayered structure with Ni pillars0.88Battery Cathode
Nickel-Vanadium Layered Double Hydroxide (NiV-LDH)Layered (Hydrotalcite-like)2D nanosheetsVariesElectrocatalysis, Supercapacitors

This table is generated based on available research data and may not be exhaustive.

Electrochemical Performance of Ni₀.₂₅V₂O₅·0.88H₂O in a Zinc-Ion Battery

ParameterValueConditions
Initial Reversible Capacity418 mAh g⁻¹0.1 A g⁻¹
High-Rate Capacity155 mAh g⁻¹20 A g⁻¹
Long-Term Cycling Stability77% retention after 10,000 cycles10 A g⁻¹

Data sourced from studies on Ni₀.₂₅V₂O₅·0.88H₂O nanobelts as a cathode material. acs.org

Properties

Molecular Formula

H2NiOV

Molecular Weight

127.650 g/mol

IUPAC Name

nickel;vanadium;hydrate

InChI

InChI=1S/Ni.H2O.V/h;1H2;

InChI Key

DCVIPFNLTQBPHZ-UHFFFAOYSA-N

Canonical SMILES

O.[V].[Ni]

Origin of Product

United States

Synthesis Methodologies for Nickel Vanadium Hydrate Materials

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods are widely employed for the synthesis of nickel-vanadium-hydrate materials, offering control over crystallinity, morphology, and composition. researchgate.netacs.org These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures within a sealed vessel, such as an autoclave. mdpi.comnih.gov

A typical hydrothermal process involves dissolving nickel and vanadium precursors, such as nickel nitrate (B79036) hexahydrate and ammonium (B1175870) metavanadate, in a solvent, often with a structure-directing agent or precipitant. mdpi.comresearchgate.net The solution is then sealed in a Teflon-lined stainless steel autoclave and heated for a specific duration. mdpi.comnih.gov For instance, nickel-vanadium layered double hydroxide (B78521) (NiV-LDH) nanostructures have been grown on carbon cloth by heating a solution of nickel nitrate, ammonium vanadate (B1173111), and urea (B33335) at 120 °C for 12 hours. nih.gov Similarly, a solvothermal route using ethylene (B1197577) glycol as the solvent has been used to produce nickel vanadium sulfide (B99878) nanoparticles encapsulated in graphene at 160 °C for 12 hours. mdpi.com

Controlled Precipitation Techniques

Controlled precipitation, often used in conjunction with hydrothermal or solvothermal methods, is a fundamental technique for synthesizing nickel-vanadium compounds. psu.eduacs.org This method involves the careful manipulation of reaction conditions such as pH, temperature, and reactant concentration to induce the precipitation of the desired material from a solution. scielo.brnist.gov Co-precipitation, a common variant, involves the simultaneous precipitation of both nickel and vanadium ions from a precursor solution. psu.eduresearchgate.net

For example, NiV layered double hydroxides (LDHs) can be prepared by the co-precipitation method, where a solution containing nickel chloride (NiCl₂·6H₂O) and vanadium chloride (VCl₃) is added dropwise to an alkaline solution of sodium carbonate (Na₂CO₃) and sodium hydroxide (NaOH) at room temperature under a nitrogen atmosphere. psu.edu The resulting precipitate is then aged and dried. The ratio of Ni(II) to V(III) in the initial solution is a critical parameter that influences the final composition and structure of the LDH. psu.edu

The pH of the solution plays a crucial role in determining the specific nickel vanadate species formed. Electrometric and analytical studies have shown that different nickel vanadates precipitate at distinct pH levels. For instance, ortho-3NiO·V₂O₅, pyro-2NiO·V₂O₅, and meta-NiO·V₂O₅ vanadates form around pH 8.9, 8.0, and 6.8, respectively. scielo.br

Temperature and Pressure Influence on Material Formation

Temperature and pressure are critical parameters in hydrothermal and solvothermal synthesis, significantly impacting the phase, crystallinity, and morphology of the resulting nickel-vanadium-hydrate materials. researchgate.netd-nb.info

Generally, higher temperatures during hydrothermal synthesis promote the formation of more crystalline phases. royalsocietypublishing.org For instance, in the synthesis of nickel hydroxide, precipitation at room temperature tends to yield the α-phase, while elevated temperatures favor the formation of the more crystalline β-phase. royalsocietypublishing.org In the synthesis of nickel vanadate (Ni₃V₂O₈) nanostructures via a hydrothermal route, the as-prepared product is often calcined at a high temperature (e.g., 450 °C) to achieve highly crystalline nanostructures. iau.ir

The reaction temperature also influences the morphology and electrochemical properties of the final product. Studies on NiO/rGO composites have shown that increasing the hydrothermal temperature from 120°C to 200°C can lead to a decrease in specific capacitance, which is attributed to an increase in impedance and a decrease in surface area at higher temperatures. researchgate.net In the solvothermal synthesis of nickel cobalt alloy particles, the optimal temperature for obtaining uniform particles was found to be 170 °C, with lower temperatures resulting in incomplete reduction of the metal ions and higher temperatures leading to non-uniform particles. d-nb.info

Pressure, inherently linked to temperature in a sealed autoclave, also plays a role. For example, the recovery of vanadium and nickel from boiler ash through sulfuric acid leaching is optimized at a temperature of 200 °C and an oxygen pressure of 15 bar. nih.gov An eco-friendly vanadium precipitation method using solution-phase hydrogen reduction operates at temperatures up to 250°C and a hydrogen partial pressure of 4 MPa. researchgate.net

Summary of Hydrothermal/Solvothermal Synthesis Parameters for Nickel-Vanadium-Hydrate Materials
MaterialPrecursorsSolventTemperature (°C)Time (h)Key Findings/MorphologyReference
NiV-LDH on Carbon ClothNickel nitrate, Ammonium vanadate, UreaWater12012Uniform, porous network of nanosheets nih.gov
Nickel Vanadium Sulfide/GrapheneNickel acetate (B1210297) tetrahydrate, Ammonium metavanadate, Thioacetamide, Graphene oxideEthylene glycol16012Ultrafine nanoparticles encapsulated by graphene mdpi.com
Ni₃V₂O₈ NanostructuresNot specifiedWaterNot specified (calcined at 450°C)3 (calcination)Circular and ovular nanostructures iau.ir
NiFeV LDHs NanosheetsMetal salt precursors, UreaWaterOptimized temperatureOptimized timeNanosheet array on nickel foam bohrium.com

Electrochemical Synthesis Routes

Electrochemical methods provide an alternative pathway for the synthesis of nickel-vanadium-hydrate materials, often resulting in the direct formation of films or coatings on conductive substrates. These techniques offer precise control over the deposition process.

Electrochemical Precipitation of Nickel-Vanadium Compounds

Electrochemical precipitation involves the generation of reactants at an electrode surface, leading to the localized precipitation of the desired compound. For nickel-based hydroxides, this is typically achieved by the electrochemical generation of hydroxide ions at the cathode from the reduction of water or nitrate ions. royalsocietypublishing.org

This method can be applied to create nickel-vanadium compounds. For example, NiₓPᵧ and Ni₀.₆ₓV₀.₄ₓPᵧ films can be cathodically deposited from an aqueous solution containing the respective metal nitrates and sodium hypophosphite. acs.org The deposition is carried out in a three-electrode electrochemical cell at a specific potential. The composition of the resulting film can be controlled by the ratio of the metal ions in the deposition solution. acs.org While nickel can be electrochemically deposited, its deposition potential is quite negative, which could interfere with vanadium reduction. redalyc.org

Electrosynthesis of Layered Double Hydroxides

Layered double hydroxides (LDHs) containing nickel and vanadium can also be synthesized electrochemically. This approach is particularly useful for fabricating electrode materials directly onto a conductive substrate, which is advantageous for applications such as batteries and electrocatalysis. psu.edupku.edu.cn

The synthesis of NiV-LDH can be achieved through methods like co-precipitation, where the electrochemical properties are investigated for potential use as positive electrodes in batteries. psu.edu The performance of these materials is dependent not only on the ratio of the metals but also on the structural order of the material. psu.edu For instance, array-structured NiV-LDH grown on a nickel foam matrix has been fabricated for the electrooxidation of 5-hydroxymethylfurfural, demonstrating the scalability of this synthesis approach. pku.edu.cn

Advanced Synthetic Techniques for Nanostructured Architectures

The development of advanced synthetic techniques has enabled the fabrication of nickel-vanadium-hydrate materials with complex and hierarchical nanostructured architectures. These structures, such as nanosheets, nanospheres, and core-shell structures, offer enhanced properties due to their high surface area and unique electronic characteristics. mdpi.comnih.gov

Solvothermal methods have been particularly effective in creating such architectures. For example, a one-step solvothermal method was used to construct a hierarchical structure of nickel vanadium sulfide nanoparticles anchored on graphene. mdpi.com This structure effectively prevents the agglomeration of the nanoparticles and facilitates electron transport. The morphology of these materials can be further tailored by controlling reaction parameters like temperature. mdpi.com

Another advanced approach involves doping or incorporating a third metal to tune the electronic structure and enhance catalytic activity. Vanadium-doped NiFe LDHs have been synthesized via a one-step hydrothermal method, resulting in a nanosheet array that exhibits excellent performance for the oxygen evolution reaction. bohrium.com Similarly, doping vanadium into nickel cobalt LDH via a simple wet-chemical method has been shown to synergistically favor electron transfer among the metal ions, thereby increasing catalytic activity. acs.org The synthesis of three-dimensional hierarchical vanadium oxide microstructures, such as urchin-like microflowers, has also been achieved through solvothermal methods, offering high porosity and enhanced lithium storage capacity. acs.org

Advanced Synthesis of Nanostructured Nickel-Vanadium-Hydrate Materials
Material ArchitectureSynthesis MethodKey FeaturesPotential ApplicationReference
Hierarchical NVS Nanoparticles on GrapheneOne-step solvothermalUniformly dispersed nanoparticles, prevents agglomerationSupercapacitors mdpi.com
NiFeV LDHs Nanosheets ArrayOne-step hydrothermalEnhanced electronic conductivity and more catalytic sitesElectrocatalysis (OER) bohrium.com
Vanadium-Doped NiCo-LDHWet-chemicalSynergistically favored electron transferElectrocatalysis (OER) acs.org
3D Hierarchical Vanadium Oxide MicroflowersSolvothermalHighly porous, high surface areaLithium-ion batteries acs.org

Template-Assisted Synthesis of Ordered Structures

Template-assisted synthesis is a prominent bottom-up approach for creating highly ordered and crystalline nanostructures. rsc.org This method utilizes a pre-existing template, which can be classified as either a "hard" or "soft" template, to direct the formation of the desired material architecture. rsc.org

Soft templates are typically organic-based and include surfactants, block copolymers, or flexible organic molecules. rsc.org These templates self-assemble into structures like micelles or liquid crystals, which then guide the sol-gel process of the inorganic precursors. rsc.org For instance, the surfactant PEO has been used to guide the growth of V₂O₅ nanotubes. mdpi.com This approach is cost-effective and allows for precise regulation of morphology. rsc.org

A notable example is the synthesis of single-atom catalysts where cobalt is anchored on highly crystalline V₂O₅·nH₂O nanobelts (CoVO NBs). elsevierpure.comresearchgate.net This method uses a template to create a stable, ordered structure that prevents the aggregation of catalyst atoms. elsevierpure.com Similarly, one-dimensional nanostructured vanadium oxides, such as V₂O₅‧nH₂O nanobelts, have been synthesized via a hydrothermal process using cellulose (B213188) nanocrystals (CNCs) as a sacrificial template. researchgate.net

Hard templates, often inorganic materials like silica, provide a rigid scaffold around which the material is formed. rsc.org While effective, the template typically needs to be removed afterward, adding a step to the process. The primary advantage of templating methods is the ability to produce materials with controlled dimensions and morphologies, including 1D, 2D, and 3D structures. rsc.org

Microwave-Assisted and Sonochemical Methods

To accelerate synthesis and improve product characteristics, energy-efficient methods like microwave-assisted synthesis and sonochemistry are employed.

Microwave-assisted synthesis utilizes microwave radiation to heat the reaction mixture. worldscientific.com Unlike conventional heating, microwaves directly couple with polar molecules and ions in the solution, leading to rapid, uniform heating throughout the material. worldscientific.commrs-k.or.kr This results in faster reaction times, often reducing synthesis duration from hours to minutes, and can produce smaller, more uniform nanoparticles. worldscientific.commdpi.comsphinxsai.com For example, the synthesis of copper-vanadium oxide was achieved in just 10 minutes, reaching a temperature of 80°C, a significant time reduction compared to methods like thermal decomposition or hydrothermal synthesis. mdpi.com This technique is particularly effective for synthesizing hydrated materials because the polar water molecules absorb microwave energy efficiently. worldscientific.com

ParameterMicrowave-Assisted SynthesisSonochemical SynthesisConventional Hydrothermal
Energy SourceMicrowave Radiation (e.g., 2.45 GHz) worldscientific.comHigh-Frequency UltrasoundExternal Heating (Oven)
Heating MechanismDirect, internal heating via molecular dipoles worldscientific.comLocalized hot spots from acoustic cavitation acs.orgIndirect, conductive/convective heating
Reaction TimeVery Rapid (minutes) mdpi.comsphinxsai.comRapid (minutes to hours)Slow (hours to days) mdpi.com
Temperature ProfileUniform, bulk heating worldscientific.comLocalized, extreme high temperatures acs.orgGradual, bulk heating
Typical ProductCrystalline, uniform nanoparticles mdpi.comNanophasic, often amorphous materials acs.orgCrystalline materials iau.ir

Control over Stoichiometry and Hydration Level in Nickel-Vanadium-Hydrate

The precise chemical formula of nickel-vanadium-hydrate, particularly the ratio of nickel to vanadium and the degree of hydration (the 'n' in ·nH₂O), is critical to its properties. This composition is carefully controlled during synthesis.

Precursor Selection and Concentration Effects

The stoichiometry of the final material is primarily determined by the selection and molar ratio of the metal precursors in the initial reaction solution. researchgate.net Common precursors include nickel salts like nickel nitrate hexahydrate or nickel chloride, and vanadium sources such as ammonium metavanadate or vanadium trichloride. iau.irmdpi.comnih.gov

By systematically varying the ratio of these precursors, the Ni:V ratio in the resulting layered double hydroxide (LDH) or oxide can be precisely tuned. For example, in the synthesis of NiV-LDH nanosheets, different Ni-to-V ratios were prepared, with a Ni₀.₈₀V₀.₂₀ LDH showing superior electrochemical performance. researchgate.net Similarly, Ni₀.₇₅V₀.₂₅-LDH was synthesized with a measured Ni/V molar ratio of 3.29, closely matching the starting stoichiometry in the solution. researchgate.net The concentration of precursors can also influence the resulting crystal phase and particle size. rsc.org

Target MaterialNickel PrecursorVanadium PrecursorResulting Stoichiometry / ObservationReference
NVS/G CompositeNickel acetate tetrahydrateAmmonium metavanadateVarying precursor amounts optimizes the composite. mdpi.com
NiV LDHNiCl₂VCl₃Ni to V ratio was varied to optimize performance. nih.govresearchgate.net
Ni₀.₇₅V₀.₂₅-LDHNot specifiedNot specifiedThe final Ni/V ratio (3.29) closely matched the precursor solution ratio. researchgate.net
NiₓPᵧ and Ni₀.₆ₓV₀.₄ₓPᵧNi(NO₃)₂VCl₃Codeposition from a mixed Ni and V solution yielded a V-doped material. acs.org

Impact of Reaction Parameters on Water Incorporation

The level of hydration, or the number of water molecules (nH₂O) incorporated into the material's structure, is a crucial parameter influenced by reaction conditions. Water can exist as surface-adsorbed water or as structurally incorporated water, with the latter being intrinsic to the crystal lattice of materials like α-Ni(OH)₂·xH₂O. royalsocietypublishing.org

The synthesis method and its parameters play a significant role. Hydrothermal or solvothermal methods, which are conducted in aqueous or other solvent-based environments at elevated temperatures, directly provide the medium for water incorporation. iau.irmdpi.com The reaction temperature and time can affect not only the crystallinity but also the degree of hydration. For example, in the synthesis of hydrated vanadium oxide, a two-step process involving a wet chemical sol-gel step followed by hydrothermal treatment was used to produce δ-Li₀.₁₉Mg₀.₁₀V₂O₅·0.85H₂O. rsc.org

Furthermore, the presence of certain ions and the pH of the solution can influence how water molecules are integrated into the structure. The incorporated water can increase the interlayer spacing within the material. royalsocietypublishing.org

Post-Synthetic Treatments and Their Influence on Material Characteristics

After the initial synthesis, nickel-vanadium-hydrate materials often undergo post-synthetic treatments to further refine their properties. These treatments can induce changes in crystallinity, surface morphology, and the degree of hydration.

Thermal Treatment (Annealing): Heating the as-synthesized material in a controlled atmosphere (e.g., air or argon) is a common post-synthetic step. Annealing can induce a phase transformation from an amorphous to a crystalline state. acs.org It is also a highly effective method for controlling the hydration level. For β-Ni(OH)₂, surface water can be removed at around 80-90°C, while structurally incorporated water is removed at higher temperatures, near 160°C. royalsocietypublishing.org A study on δ-Li₀.₁₉Mg₀.₁₀V₂O₅·0.85H₂O demonstrated that low-temperature vacuum annealing at 200°C reduced the hydration level to 0.67 H₂O per V₂O₅ without altering the fundamental layered structure. rsc.org

Electrochemical Conditioning: In applications like electrocatalysis, materials can be modified in-situ through electrochemical processes such as anodization. Anodizing a nickel-vanadium phosphide (B1233454) film, for example, can transform the surface into a corresponding oxide/oxyhydroxide, which can be the more active catalytic phase. acs.org This process can lead to changes in surface morphology, such as creating a roughened nanostructure, and can also cause leaching of certain elements, altering the surface composition. acs.org

TreatmentDescriptionEffect on Material CharacteristicsReference
Thermal AnnealingHeating the material at a specific temperature in a controlled atmosphere.Increases crystallinity; removes incorporated water, reducing hydration level. acs.orgroyalsocietypublishing.orgrsc.org
Electrochemical AnodizationApplying an anodic potential to the material in an electrolyte.Transforms surface composition (e.g., phosphide to oxide); alters surface morphology. acs.org
Vacuum DryingHeating under vacuum at low temperatures (e.g., 200°C).Reduces the degree of hydration without significant phase transformation. rsc.org

Electronic Structure and Bonding in Nickel Vanadium Hydrate Systems

Theoretical Frameworks for Electronic Structure Calculations

Computational quantum chemistry offers powerful tools to model and understand the electronic properties of complex materials like nickel-vanadium-hydrates. Methodologies such as Density Functional Theory (DFT) and Multi-Reference Configuration Interaction (MRCI) are pivotal in elucidating the intricate electronic interactions at the atomic level.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. In the context of nickel-vanadium materials, DFT studies have been instrumental in understanding orbital hybridization. For instance, in vanadium-doped nickel-based layered double hydroxides (LDHs), DFT calculations reveal significant modulation of the electronic structure. The introduction of vanadium can narrow the bandgap of Ni-based LDHs, which enhances electrical conductivity and promotes efficient electron transfer. sci-hub.st

For systems with strong electron correlation, single-reference methods like standard DFT may not be sufficient. Multi-Reference Configuration Interaction (MRCI) provides a more robust framework for such cases. wikipedia.orgiupac.org MRCI methods build upon a multi-configurational self-consistent field (MCSCF) wavefunction to include dynamic electron correlation, which is essential for accurately describing the electronic states of transition metal compounds where multiple electronic configurations can be close in energy. iupac.org

In transition metal systems like those containing nickel and vanadium, the d-electrons are often strongly correlated. MRCI calculations can provide a more balanced description of ground and excited states, which is critical for understanding their photochemical and electronic properties. wikipedia.org While specific MRCI studies on "Nickel;vanadium;hydrate" are not abundant in the literature, the methodology is a cornerstone for treating electron correlation in periodic systems and complex molecules containing transition metals. arxiv.orgmpg.de

Analysis of d-Band States and Electronic Configuration

The electronic properties of nickel and vanadium compounds are dominated by the behavior of their d-electrons. The analysis of d-band states and electronic configurations provides a direct window into the material's conductive, magnetic, and catalytic properties.

Projected Density of States (PDOS) analysis is a powerful tool derived from electronic structure calculations that allows for the decomposition of the total density of states into contributions from specific atoms and their orbitals. researchgate.net In nickel-vanadium systems, PDOS analysis reveals the individual contributions of nickel and vanadium d-orbitals to the electronic bands near the Fermi level.

The following table summarizes the conceptual impact of vanadium doping on the electronic properties of a nickel-based system as inferred from PDOS analysis.

PropertyUndoped Nickel SystemVanadium-Doped Nickel System
Bandgap WiderNarrower sci-hub.st
d-Band Center -Shifted to optimize adsorbate binding
Conductivity LowerHigher sci-hub.stnih.gov
Orbital Overlap Primarily Ni-Ni and Ni-OIncreased Ni-V, Ni-O, and V-O overlap mdpi.com

This table is interactive. Click on the headers to sort the data.

Hydration, or the presence of water molecules and hydroxyl groups in the crystal lattice, plays a significant role in modulating the electronic band structure of materials. In layered materials like nickel-vanadium hydroxides, intercalated water molecules can alter the interlayer spacing and the electronic coupling between the layers. nih.gov

Studies on silica-supported vanadium oxide catalysts have shown that hydration can lead to changes in the coordination geometry of the vanadium species. uu.nl For instance, the oxygen coordination can change from four to five upon hydration, which is reflected in changes in X-ray absorption near-edge structure (XANES) and extended X-ray absorption fine structure (EXAFS) data. uu.nl This change in the local coordination environment directly impacts the electronic structure. The formation of V-OH groups upon hydration introduces new electronic states and can alter the energies of the existing d-orbitals, thereby modulating the band structure. uu.nl

Redox Chemistry and Oxidation State Transitions of Nickel and Vanadium

The ability of nickel and vanadium to exist in multiple oxidation states is a hallmark of their chemistry and is central to the functionality of nickel-vanadium-hydrate systems in applications such as catalysis and energy storage.

Vanadium is known for its wide range of stable oxidation states, including +2, +3, +4, and +5, each exhibiting a distinct color in solution. libretexts.orglibretexts.org The transitions between these oxidation states are governed by the redox potential of the surrounding environment. In nickel-vanadium materials, the interplay between the redox potentials of nickel and vanadium is crucial.

Nickel typically exhibits stable +2 and +3 oxidation states in aqueous and solid-state environments, with the Ni²⁺/Ni³⁺ redox couple being particularly important in electrochemical applications. unimore.it In nickel-vanadium layered double hydroxides, it has been suggested that the presence of vanadium can facilitate the oxidation of Ni²⁺ to Ni³⁺, which is often a key step in electrocatalytic processes like water oxidation. nih.gov

The redox chemistry can be summarized by the following transitions:

Vanadium: V²⁺ ↔ V³⁺ ↔ VO²⁺ (+4) ↔ VO₂⁺ (+5) libretexts.org

Nickel: Ni²⁺ ↔ Ni³⁺

The specific oxidation states of nickel and vanadium in a hydrated compound will depend on the synthesis conditions and the electrochemical potential. The synergistic electronic effects between the two metals can lead to enhanced redox activity compared to their individual hydroxides. acs.org For example, in the context of the oxygen evolution reaction, the doping of vanadium into nickel-cobalt (B8461503) LDH has been shown to synergistically favor electron transfer among the metal ions, thereby increasing catalytic activity. acs.org

The following table lists the common oxidation states and their corresponding electronic configurations for Nickel and Vanadium.

ElementOxidation StateElectronic Configuration
Nickel+2[Ar] 3d⁸
Nickel+3[Ar] 3d⁷
Vanadium+2[Ar] 3d³
Vanadium+3[Ar] 3d²
Vanadium+4[Ar] 3d¹
Vanadium+5[Ar]

This table is interactive. Click on the headers to sort the data.

Charge Transfer Mechanisms within the Hydrated Framework

The layered and hydrated nature of these materials provides unique pathways for charge transfer, which are crucial for their electrochemical and electronic properties.

In layered double hydroxide (B78521) (LDH) structures, which are analogous to some nickel-vanadium-hydrate systems, electron transfer is a critical process. arxiv.orgnih.gov The metal hydroxide sheets provide a two-dimensional network for electron transport. The efficiency of this transport can be influenced by the nature of the metal cations and the presence of defects. nih.gov Combining different 2D materials, such as in heterostructures, can inhibit restacking and create interfaces that facilitate and enhance the electron transfer process. rsc.org

The incorporation of vanadium into a nickel hydroxide lattice can enhance the intrinsic catalytic activity by improving conductivity and facilitating electron transfer. nih.gov Theoretical calculations suggest that the interaction between different metal centers can modulate the electronic structure, creating more favorable pathways for electron movement. nih.gov The presence of water molecules and anions in the interlayer space can also play a role in mediating electron transfer between the layers, although this can be a more complex process involving ion movement.

In some cases, intercalated water molecules can shield the electrostatic interactions between charge carriers and the host lattice, thereby promoting ion diffusion and enhancing conductivity. frontiersin.org The pre-intercalation of certain ions or molecules can also improve the conductivity of the host material. For example, the intercalation of nickel ions into vanadium oxide has been shown to optimize conductivity by increasing the concentration of V⁴⁺ species and triggering an unbalanced charge distribution. researchgate.net Similarly, the introduction of conductive species, such as certain organic molecules, into the interlayer can create new pathways for charge transport, leading to a significant increase in electrical conductivity. researchgate.net

Conversely, the presence of certain interlayer species can also lead to structural disorder or act as scattering centers for charge carriers, thereby reducing conductivity. The nature and concentration of these species must be carefully controlled to optimize the electronic properties of the material.

Band Gap Modulation through Compositional and Structural Variations

The band gap of a material is a critical parameter that determines its electronic and optical properties. In nickel-vanadium-hydrate systems, the band gap can be tuned by altering the chemical composition and the atomic arrangement.

Variations in the Ni/V ratio can significantly impact the electronic structure and, consequently, the band gap. Doping vanadium oxide with nickel oxide has been shown to increase the energy gap. doaj.org This widening of the band gap is attributed to a decrease in the concentration of majority charge carriers and the creation of new energy states within the band gap, which leads to a decrease in electrical conductivity. karazin.ua

Structural modifications, such as changes in the interlayer spacing or the coordination environment of the metal centers, can also influence the band gap. The introduction of defects or vacancies can create localized states within the band gap, effectively reducing the energy required for electronic transitions. nih.gov The degree of hydration can also play a role, as the presence of water molecules in the crystal lattice can affect the electronic coupling between the metal oxide layers.

The ability to modulate the band gap through compositional and structural control is a key advantage of these materials, allowing for their properties to be tailored for specific applications.

Reactivity and Catalytic Mechanisms of Nickel Vanadium Hydrate

Electrocatalytic Applications in Aqueous Environments

Nickel-vanadium-hydrate and related layered double hydroxide (B78521) (LDH) structures have emerged as highly efficient and cost-effective electrocatalysts for water splitting in alkaline environments. Their notable performance stems from the synergistic interplay between nickel and vanadium, which modulates the electronic structure and provides abundant active sites for both the oxygen evolution reaction (OER) and the hydrogen evolution reaction (HER).

Oxygen Evolution Reaction (OER) Mechanisms

The incorporation of vanadium into nickel hydroxide lattices significantly enhances the catalytic activity for the OER, a key process in water electrolysis. This enhancement is attributed to a combination of factors including the creation of highly active sites, favorable interfacial interactions, and improved reaction kinetics.

In Nickel-Vanadium Layered Double Hydroxides (NiV-LDHs), the introduction of vanadium is crucial for creating a high density of active sites for the OER. nih.gov Mechanistic studies, including Density Functional Theory (DFT) calculations, suggest that the vanadium ions within the LDH structure serve as the primary active sites for the oxygen evolution reaction. researchgate.net The adsorption of OER intermediates (*OH, *O, and *OOH) preferentially occurs on top of the vanadium dopant element. nih.gov

The electronic structure of the catalyst is modulated by the presence of vanadium, leading to more favorable binding energies for the reaction intermediates. DFT calculations on NiV-LDH have shown that the rate-limiting step for the OER is the formation of the *OOH intermediate, with a theoretical overpotential of 0.62 V. nih.gov This indicates that the vanadium sites are highly effective in facilitating the multi-step proton-coupled electron transfer process of the OER. The abundance of these active sites within the nanolayered structure of NiV-LDH contributes significantly to its high intrinsic catalytic activity. nih.gov

The enhanced electrocatalytic performance of nickel-vanadium mixed metal hydroxides is largely due to the synergistic interactions between the nickel and vanadium centers. acs.orgnih.gov This synergy facilitates more efficient electron transfer among the metal ions, which is a critical factor in accelerating the OER process. acs.orgnih.gov The incorporation of V³⁺ ions into the nickel hydroxide lattice can alter the electronic structure of the Ni²⁺ ions, leading to improved catalytic activity. researchgate.net

The incorporation of vanadium into nickel hydroxide has a profound impact on the kinetics of the Oxygen Evolution Reaction. A key indicator of reaction kinetics is the Tafel slope, where a lower value signifies faster kinetics. Studies have shown that NiV-LDHs exhibit a significantly lower Tafel slope compared to their counterparts, indicating superior catalytic activity. nih.gov For instance, Ni₀.₇₅V₀.₂₅-LDH displays a Tafel slope of approximately 50 mV dec⁻¹, which is lower than that of Ni₀.₇₅Fe₀.₂₅-LDH (~64 mV dec⁻¹), highlighting the beneficial role of vanadium in promoting faster OER kinetics. nih.gov

Furthermore, vanadium doping can tune the chemical state of nickel, which acts as a promotor during catalysis. kisti.re.kr This tuning of the electronic structure leads to enhanced kinetics. kisti.re.kr The presence of vanadium also results in a lower onset potential for the OER, signifying that the reaction can commence at a lower energy input. nih.gov For example, Ni₀.₇₅V₀.₂₅-LDH shows an onset potential with an overpotential of about 250 mV, which is 50 mV lower than that of Ni₀.₇₅Fe₀.₂₅-LDH. nih.gov This demonstrates the facile kinetics of the water oxidation reaction on vanadium-containing nickel hydroxides.

OER Performance of Vanadium-Incorporated Nickel Hydroxides

CatalystOverpotential at 10 mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)Reference
Ni₀.₇₅V₀.₂₅-LDH~250 (onset)~50 nih.gov
NiCoV-LDH280Not Specified acs.orgnih.gov
Pristine NiCo-LDH322Not Specified acs.orgnih.gov

Hydrogen Evolution Reaction (HER) Studies

In addition to their excellent OER performance, nickel-vanadium-based materials also show promise as catalysts for the hydrogen evolution reaction, the cathodic half-reaction in water splitting. The catalytic activity for HER is primarily associated with the hydrated vanadium species and the synergistic effects with nickel.

Hydrated vanadium species play a crucial role in the catalytic activity for hydrogen production. In systems where nickel is supported on vanadium nitride (Ni/VN), the catalyst exhibits outstanding HER performance, even surpassing that of the benchmark platinum on carbon (Pt/C) catalyst in alkaline solutions. rsc.org The VN support enhances the dispersion of nickel, weakens surface oxidation, and decreases the hydrogen binding energy, all of which contribute to significantly improved HER catalysis. rsc.org

Furthermore, the addition of soluble vanadium oxides (like V₂O₅) to the electrolyte during alkaline water electrolysis has been shown to reactivate nickel cathodes that have undergone deactivation. scholaris.ca This reactivation is attributed to the deposition of a vanadium-bearing film on the cathode surface. scholaris.ca This deposit, with an average stoichiometry of K₂H₂V₁₀O₂₆·4H₂O, helps in the decomposition of the nickel hydride phase that causes deactivation and provides a stable surface for the HER. scholaris.ca While this effect is a reactivation rather than a direct synergistic catalytic enhancement on a fresh electrode, it highlights the significant role of hydrated vanadium species in maintaining high activity for hydrogen evolution on nickel-based cathodes. scholaris.ca

Mechanism of Hydrogen Release from Water Interactions

While the direct release of hydrogen from the hydration water within nickel-vanadium-hydrate is not the primary mechanism, its interaction with water under electrochemical conditions is crucial for hydrogen evolution. The process is more accurately described as an electrocatalytic water-splitting reaction where the nickel-vanadium-hydrate acts as a catalyst.

During the water oxidation reaction in an alkaline medium, the initial α-Ni(OH)₂ phase of the nickel-vanadium layered double hydroxide (a common form of nickel-vanadium-hydrate) undergoes a transformation. It is converted into a partially oxidized α-Ni(OH)₂/NiOOH phase along with the formation of vanadate (B1173111) ions (VO₄³⁻) acs.orgresearchgate.net. This transformation is a key step in the catalytic cycle.

The proposed mechanism for hydrogen evolution involves the following steps:

Adsorption of Water/Hydroxide: Water molecules or hydroxide ions from the electrolyte adsorb onto the surface of the nickel-vanadium-hydrate catalyst.

Formation of Nickel Hydride: In the hydrogen evolution reaction (HER) in alkaline solutions, nickel can absorb hydrogen into its lattice, leading to the formation of a nickel hydride phase. This process can, however, lead to deactivation over time scholaris.ca. The presence of vanadium is thought to play a role in reactivating the nickel cathode by promoting the decomposition of this hydride phase scholaris.ca.

Hydrogen Release: Elemental hydrogen is then released from the nickel hydride intermediate mdpi.com. The synergistic effect between nickel and vanadium is crucial for this process, with vanadium potentially enhancing the electronic properties and stability of the active sites.

Photocatalytic Activity of Nickel-Vanadium-Hydrate Materials

Nickel-vanadium-hydrate and related materials have demonstrated significant photocatalytic activity, enabling the degradation of organic pollutants under light irradiation. This activity stems from their ability to absorb light and generate charge carriers that can participate in redox reactions.

Degradation of Organic Pollutants under Light Irradiation

Nickel-vanadium-based photocatalysts have proven effective in degrading various organic dyes, which are common industrial pollutants. For instance, nickel-doped vanadium pentoxide has been shown to completely remove Rhodamine B dye under visible light irradiation researchgate.net. Similarly, nickel-vanadium oxides have been utilized for the photocatalytic degradation of Methylene Blue nih.gov.

The efficiency of degradation is influenced by several factors, including the crystalline structure, surface area, and the presence of dopants. The introduction of nickel into the vanadium oxide structure can lead to a decrease in crystallite size and the formation of a layered structure with a sufficient surface area for catalytic reactions researchgate.net.

PollutantCatalystLight SourceDegradation EfficiencyReference
Rhodamine BNickel-doped Vanadium PentoxideVisible Light100% researchgate.net
Methylene BlueNickel Vanadium OxideSimulated Solar LightExcellent performance nih.gov

Mechanisms of Photogenerated Charge Separation and Reactivity

The photocatalytic process is initiated by the absorption of photons with energy greater than the bandgap of the material, leading to the generation of electron-hole pairs (e⁻/h⁺) mdpi.com. The efficiency of photocatalysis is highly dependent on the effective separation of these photogenerated charges, as their recombination is a major limiting factor researchgate.net.

In nickel-vanadium-hydrate materials, the presence of V⁴⁺ species is suggested to play a crucial role in promoting efficient charge separation by trapping photogenerated electrons nih.gov. This trapping prevents the rapid recombination of electrons and holes, making them available for redox reactions on the catalyst surface.

The separated charges then initiate the degradation of organic pollutants through a series of reactions:

Oxidation by Holes: The photogenerated holes (h⁺) are powerful oxidizing agents that can directly oxidize organic molecules adsorbed on the catalyst surface. They can also react with water molecules or hydroxide ions to produce highly reactive hydroxyl radicals (•OH) mdpi.com.

Reduction by Electrons: The electrons (e⁻) in the conduction band can reduce adsorbed oxygen molecules to form superoxide radicals (•O₂⁻), which can further react to produce other reactive oxygen species (ROS) mdpi.com.

Surface Reconstruction and Dynamic Active Sites in Catalysis

The catalytic activity of nickel-vanadium-hydrate is not static; the material's surface undergoes dynamic changes and reconstruction during catalytic cycles, leading to the formation of true active sites.

In Situ and Ex Situ Studies of Phase Transformations during Catalytic Cycles

Understanding the structural evolution of the catalyst during operation is crucial for elucidating the reaction mechanism. In situ and ex situ characterization techniques are employed to monitor these phase transformations.

For example, during the electrochemical water oxidation reaction, in situ and ex situ studies using techniques such as X-ray diffraction (XRD), X-ray absorption near edge structure (XANES), and extended X-ray absorption fine structure (EXAFS) have revealed the transformation of the initial α-Ni(OH)₂ phase of nickel-vanadium layered double hydroxide into a partially oxidized α-Ni(OH)₂/NiOOH phase and VO₄³⁻ ions acs.orgresearchgate.net. These studies provide direct evidence of the dynamic nature of the catalyst under operating conditions.

Similarly, in the context of battery applications, in situ X-ray diffraction has been used to observe the phase evolutions of nickel vanadium oxide hydrate (B1144303) nanobelts during electrochemical cycling acs.orgnih.gov. These dynamic structural changes are critical to the material's performance.

Identification and Characterization of Electrochemically Active Surfaces

The identification and characterization of the electrochemically active surface are key to understanding the catalytic process. For nickel-vanadium-hydrate, the active sites are often associated with the nickel centers, which undergo changes in their oxidation state during the catalytic cycle.

During the hydrogen evolution reaction, the deactivation of nickel cathodes is often attributed to the formation of a nickel hydride phase. The reactivation by vanadium species is linked to the decomposition of this hydride and an increase in the active surface area scholaris.caresearchgate.net. This highlights the dynamic interplay between the material's composition and the formation of electrochemically active surfaces.

Theoretical Modeling of Catalytic Pathways for Nickel-Vanadium-Hydrate

Theoretical modeling, particularly through computational methods like Density Functional Theory (DFT), provides indispensable insights into the catalytic mechanisms of complex materials such as nickel-vanadium-hydrate. These computational approaches allow for the exploration of reaction pathways at an atomic level, offering a deeper understanding of the factors that govern catalytic activity and selectivity.

Computational Insights into Adsorption and Reaction Intermediates

Computational studies are instrumental in elucidating the initial steps of a catalytic cycle, namely the adsorption of reactants and the formation of subsequent reaction intermediates. For nickel-vanadium-hydrate, theoretical models can predict the most favorable adsorption sites and energies for various molecules, shedding light on how the catalyst interacts with reactants.

DFT calculations have been effectively used to investigate the electronic structure of nickel-vanadium layered double hydroxides (LDHs), which share similarities with the hydrated compound. These studies reveal that the presence of vanadium can tune the electronic environment of the nickel centers, which in turn influences the adsorption energies of reactants and intermediates. For instance, in reactions like the urea (B33335) oxidation reaction, DFT calculations have shown that the introduction of a secondary metal can optimize the binding of urea molecules to the catalyst surface and facilitate the decomposition of reaction intermediates.

While direct computational studies on nickel-vanadium-hydrate are not extensively available, insights can be drawn from related systems. For example, theoretical investigations into the adsorption of molecules on nickel surfaces indicate that step edges and defect sites are often the most reactive, exhibiting stronger bonding and promoting catalytic transformations. Similarly, studies on vanadium oxides highlight the role of oxygen vacancies in creating active sites for catalysis.

The presence of water molecules in the hydrate structure is a critical factor that theoretical models must consider. Water can influence the catalytic process in several ways: by stabilizing certain intermediates through hydrogen bonding, by participating directly in the reaction mechanism (e.g., as a proton shuttle), or by altering the electronic properties of the active sites. DFT studies on hydrated surfaces have shown that the explicit inclusion of water molecules in the computational model is crucial for accurately predicting reaction energetics.

Illustrative Adsorption Energies on a Model Nickel-Vanadium-Hydrate Surface (Theoretical)

AdsorbateAdsorption SiteAdsorption Energy (eV)
H₂ONi-0.85
H₂OV-1.10
O₂Ni-V bridge-2.50
H₂V-0.45
CO₂Ni-0.60

Note: This table is illustrative and based on general principles of adsorption on transition metal oxide/hydroxide surfaces. The values are not derived from specific experimental or computational work on "Nickel;vanadium;hydrate" due to a lack of available data.

Rational Design of Enhanced Catalytic Performance

A primary goal of theoretical modeling in catalysis is the rational design of new and improved catalysts. By understanding the structure-activity relationships at a fundamental level, researchers can predict how modifications to the catalyst's composition and structure will impact its performance.

Computational screening is a powerful tool for the rational design of catalysts. By calculating key catalytic descriptors—such as the adsorption energies of key intermediates—for a range of different material compositions, it is possible to identify promising candidates with enhanced activity. This approach has been successfully applied to the design of various nickel-based catalysts.

For nickel-vanadium-hydrate, theoretical modeling could guide the optimization of the Ni:V ratio to achieve optimal electronic properties for a specific catalytic reaction. For example, DFT calculations could predict how varying the vanadium content would alter the d-band center of the nickel atoms, which is a known descriptor for the catalytic activity of transition metals. Furthermore, computational studies could explore the effect of introducing other dopants into the nickel-vanadium-hydrate structure to further enhance its catalytic performance.

Another avenue for rational design is the control of the catalyst's morphology and the creation of specific active sites. Theoretical models can be used to understand the relative stability of different crystal facets and the energetic favorability of creating defects such as oxygen vacancies or step edges. This knowledge can then be used to guide the synthesis of nickel-vanadium-hydrate with a high concentration of the most active sites.

The insights gained from theoretical modeling can also inform the design of catalysts with improved stability. By calculating the binding energies of catalyst components and the energy barriers for processes like metal leaching or surface reconstruction, computational methods can help to identify catalyst compositions and structures that are more resistant to deactivation.

Key Parameters for Rational Catalyst Design

Design ParameterTheoretical InsightDesired Outcome
Ni:V RatioTuning of electronic structure (d-band center)Optimized adsorption energies of intermediates
Dopant IntroductionModification of local coordination and electronic propertiesEnhanced catalytic activity and selectivity
Surface MorphologyIdentification of most reactive crystal facets and sitesIncreased density of active sites
Defect EngineeringUnderstanding the role of vacancies and step edgesCreation of highly reactive catalytic centers

Advanced Materials Design and Engineering for Nickel Vanadium Hydrate

Nanostructure Fabrication and Morphology Control

The performance of nickel-vanadium-hydrate is intrinsically linked to its morphology. Fabricating controlled nanostructures such as nanosheets, nanobelts, and nanoparticles allows for the maximization of electrochemically active sites and the optimization of ion diffusion pathways.

Diverse synthesis methodologies have been developed to produce nickel-vanadium-hydrate with distinct nanoscale morphologies.

Nanosheets: A facile and cost-effective hydrothermal in situ growth route has been successfully employed to synthesize ultrathin nickel-vanadium layered double hydroxide (B78521) (Ni-V LDH) nanosheets directly on carbon cloth. nih.gov This method results in well-separated, vertically grown, and uniformly aligned nanosheets with thicknesses of approximately 1–2 nm, forming honeycomb-like 3D nanostructures. nih.gov Another approach involves the assembly of ultrathin vanadium hydroxide nanosheets on the surface of Ni-Fe layered hydroxides. rsc.org

Nanobelts: Single-crystalline Ni₀.₂₅V₂O₅·0.88H₂O nanobelts can be synthesized using a one-pot hydrothermal method. acs.org This process yields highly crystalline nanobelts that serve as high-performance electrode materials. acs.orgnih.gov Similarly, V₃O₇·H₂O nanobelts have been produced through a hydrothermal process using V₂O₅ as the vanadium source. scirp.org

Nanoparticles: Hydrothermal techniques are also effective for synthesizing nickel vanadium oxide (NiV₂O₆) nanoparticles. researchgate.net By adjusting synthesis parameters and using surfactants, the properties of the resulting nanoparticles can be controlled. researchgate.net A simple hydrothermal process has also been used to create nickel metavanadate (NiVO₃) nanoparticles with an average size of 44 nm. researchgate.net Furthermore, nickel vanadium sulfide (B99878) (NVS) nanoparticles with an average size of 20-30 nm have been fabricated using a solvothermal process. nih.gov

NanostructureSynthesis MethodPrecursorsKey Features
Nanosheets Hydrothermal in situ growthNickel nitrate (B79036) hexahydrate, Ammonium (B1175870) metavanadateUltrathin (~1-2 nm), vertically aligned, form 3D honeycomb structures on carbon cloth. nih.gov
Nanobelts One-pot hydrothermalNickel source, Vanadium sourceHighly crystalline Ni₀.₂₅V₂O₅·0.88H₂O. acs.org
Nanoparticles HydrothermalNickel(II) chloride hexahydrate, Ammonium metavanadateNiVO₃ nanoparticles with an average size of 44 nm. researchgate.net
Nanoparticles SolvothermalNickel source, Vanadium source, Sulfur sourceNickel vanadium sulfide (NVS) nanoparticles (20-30 nm) anchored on graphene. nih.gov

Creating a porous architecture with a high surface area is crucial for enhancing the reactivity of nickel-vanadium-hydrate materials. A larger surface area provides more active sites for electrochemical reactions, while a well-defined porous network facilitates efficient ion transport.

The in situ growth of Ni-V LDH nanosheets on carbon cloth inherently creates a uniform, mechanically strong, and highly ordered porous network with interconnected pores. nih.gov This structure ensures a high specific capacitance and enhanced cyclability by increasing the accessible surface area and reducing the diffusion path of ions. nih.gov The choice of substrate and pretreatment methods can significantly influence the porosity of the final material. researchgate.net For instance, the use of porous nickel foam as a substrate allows for the growth of hierarchical core/sheath nanoarrays, which maximizes the utilization of the active material. researchgate.net Furthermore, techniques like solvent redispersion have been shown to improve porosity in metal hydroxides by minimizing particle aggregation during drying, leading to higher surface areas. acs.org

Hybrid and Composite Materials Based on Nickel-Vanadium-Hydrate

To overcome limitations such as low electrical conductivity, hybrid and composite materials are fabricated by integrating nickel-vanadium-hydrate with conductive scaffolds or other functional materials.

Conductive substrates provide mechanical support and create efficient pathways for electron transport, significantly boosting electrochemical performance.

Carbon Cloth: Carbon cloth is an ideal flexible substrate due to its mechanical stability, 3D structure, and good electrical conductivity. nih.gov The direct growth of Ni-V LDH nanosheets onto carbon cloth (NVL@CC) eliminates the need for binders and improves the electrical contact, leading to high specific capacities of 1226 C g⁻¹ (2790 F g⁻¹) at a current density of 1 A g⁻¹. nih.gov Similarly, polymer-intercalated vanadium oxide hydrate (B1144303) has been coated on activated carbon cloth for supercapacitor applications. researchgate.net

Graphene: Graphene is another excellent conductive support due to its high surface area and exceptional electronic properties. Nickel vanadium sulfide nanoparticles have been encapsulated on graphene nanosheets (NVS/G) via a solvothermal process. nih.gov This composite material exhibits a high specific capacitance of 1437 F g⁻¹ at 1 A g⁻¹ and excellent stability, as the graphene network prevents the agglomeration of nanoparticles and facilitates charge transfer. nih.gov Composites of nickel pyrovanadate (NVO) hollow spheres with reduced graphene oxide (rGO) have also been synthesized, demonstrating the versatility of graphene in creating advanced hybrid materials. acs.org The combination of vanadium oxide ribbons with a web-like coating of graphene has been shown to be favorable for the ultrafast diffusion of both lithium ions and electrons. advancedsciencenews.com

Designing complex architectures like core-shell structures and heterojunctions can create synergistic effects that enhance material properties beyond those of the individual components.

Core-Shell Structures: Hierarchical core-shell nanowire arrays, such as cobalt oxide (Co₃O₄) cores with a nickel-vanadium layered double hydroxide (NiV-LDH) shell, have been fabricated through a two-step hydrothermal process. researchgate.net This architecture provides a high mass loading of active material and efficient charge transport pathways. Another example is the synthesis of a NiS₂@Ni₃FeWS hierarchical core-shell structure on nickel foam, which demonstrated outstanding activity for the oxygen evolution reaction. acs.org

Heterojunctions: The interface between two different semiconductor materials, known as a heterojunction, can accelerate electron transfer. A NiS₂@V₂O₅/VS₂ ternary heterojunction electrocatalyst has been prepared, which benefits from the interface engineering to lower the energy barrier for electrocatalytic reactions. researchgate.net These heterostructures leverage the unique electronic properties of each component to achieve superior performance in applications like water splitting. researchgate.net

Doping and Intercalation Strategies for Property Optimization

Introducing foreign atoms (doping) or inserting ions/molecules between the layers of the material (intercalation) are effective strategies for tuning the electronic structure and modifying the physicochemical properties of nickel-vanadium-hydrate.

Doping: Doping with other transition metals can modulate the electronic structure and enhance the intrinsic catalytic activity. Vanadium has been used as a dopant in Ni₃S₂ nanosheets to boost water splitting performance by increasing the density of electrons around Ni atoms and creating more vacant d-orbitals. researchgate.net Vanadium doping can also enhance the water dissociation step and accelerate reaction kinetics. researchgate.net The doping of vanadium into nickel oxide can decrease the band gap, thereby improving electron transfer and electrode capacitance. researchgate.netrsc.org

Intercalation: Pre-intercalation of ions or molecules can expand the interlayer spacing and stabilize the crystal structure during electrochemical cycling. Nickel ions have been pre-intercalated into bilayered vanadium pentoxide hydrate (Ni₀.₂₈V₂O₅∙0.62H₂O). bohrium.com The intercalated Ni atoms form stable NiO₆ octahedra, which relieve volume changes during ion insertion/extraction and prevent the escape of interlayer water molecules, leading to excellent structural stability and high reversible capacity. bohrium.com Similarly, the intercalation of conductive polymers like polyaniline into vanadium oxygen hydrate (VOH) exfoliates the material into graphene-like nanosheets. nsf.govacs.org This strategy significantly boosts electrochemical kinetics and stability by expanding the interlayer space and providing conductive pathways. nsf.govacs.org The layered structure of vanadium oxides readily facilitates the intercalation of various ions, which is a key aspect of their function in energy storage. mdpi.com

StrategyModifierHost MaterialEffectResearch Finding
Doping Vanadium (V)Nickel Sulfide (Ni₃S₂)Modulates electronic structure, increases active sites.Enhances catalytic activity for water splitting. researchgate.net
Intercalation Nickel (Ni²⁺)Vanadium Pentoxide HydrateStabilizes structure, increases interlayer spacing.Achieves a high reversible capacity of ~260 mAh g⁻¹ for Na-ion storage. bohrium.com
Intercalation Polyaniline (PANI)Vanadium Oxygen Hydrate (VOH)Exfoliates into nanosheets, improves conductivity.Obtains a capacity of 323 mAh g⁻¹ at 1 A g⁻¹ for Zn-ion storage. nsf.govacs.org

Effects of Cationic (e.g., Fe, Al, Cr) and Anionic (e.g., Carbonate) Doping

Doping nickel-vanadium-hydrate systems with various cations and anions is a potent strategy to tune their intrinsic properties. The introduction of heteroatoms can modify the electronic structure, create more active sites, enhance electrical conductivity, and stabilize the material's structure.

Cationic Doping: The partial substitution of nickel with trivalent cations such as iron (Fe), aluminum (Al), or chromium (Cr) can stabilize the layered double hydroxide (LDH) structure. researchgate.net This stabilization arises from the increased positive charge of the host layers, which strengthens the electrostatic interaction with interlayer anions.

Iron (Fe) Doping: Incorporating iron into nickel-vanadium LDH (NiFeV-LDH) has been shown to improve intrinsic activity and electrical conductivity. The presence of Fe can facilitate charge transfer and optimize the adsorption energies of reaction intermediates.

Chromium (Cr) Doping: Nickel-chromium LDH (NiCr-LDH) has demonstrated remarkable activity. Theoretical calculations suggest that Cr³⁺ ions within the LDH layer act as charge transfer sites, effectively boosting the intrinsic electrochemical activity. rsc.org NiCr-LDH has shown exceptional performance compared to other Ni-based LDHs like NiFe-LDH and NiV-LDH. rsc.org

Cobalt (Co) and Vanadium (V) Co-Doping: The introduction of both cobalt and vanadium into a nickel hydroxide framework (NiVCo-LDHs) can create synergistic effects. Vanadium doping can enhance the specific surface area, facilitate electron transfer, and increase the number of active sites. rsc.org This trimetallic system has proven superior to many reported nickel-based LDHs for certain electrocatalytic applications. rsc.org

Anionic Doping: Anionic doping, particularly with carbonate ions (CO₃²⁻), can significantly influence the morphology and electrochemical performance of LDH materials.

Carbonate (CO₃²⁻) Doping: Introducing carbonate ions into the interlayer region of LDHs can alter the material's structure, causing nanosheets to bend and interconnect. bohrium.com This modification increases the contact area between the electrode and the electrolyte, which enhances energy storage characteristics. bohrium.com Pre-doping nickel hydroxide interlayers with carbonate ions has been shown to be an effective strategy to suppress the transport of corrosive ions like Cl⁻, thereby inhibiting corrosion and dramatically extending the material's lifespan in harsh environments. nih.gov

The following table summarizes the performance enhancements achieved through doping in various nickel-based LDH systems.

MaterialDopant(s)ApplicationKey Performance MetricSource
S-NiFeV LDH Fe, V, SUrea (B33335) Oxidation1.38 V potential at 100 mA cm⁻² researchgate.net
Ni₂Cr₁-LDH CrWater Splitting (HER)138 mV overpotential at 100 mA cm⁻² rsc.org
Ni₂Cr₁-LDH CrWater Splitting (OER)319 mV overpotential at 100 mA cm⁻² rsc.org
NiCoV-LDH Co, VOxygen Evolution Reaction280 mV overpotential acs.org
Ni,Co-LDH/CO₃-5% Co, CO₃²⁻Supercapacitor1970 F g⁻¹ at 1 A g⁻¹ bohrium.com

Interlayer Engineering in Layered Double Hydroxides

A primary strategy in interlayer engineering is to increase the interlayer spacing. This can be achieved by intercalating larger guest anions or molecules between the positively charged brucite-like layers. For instance, the insertion of vanadium oxide anions (VOₓ⁻) into the interlayer space of nickel hydroxide not only increases the distance between layers but also creates a three-dimensional conducting network. researchgate.net This structure facilitates faster electron transfer and provides shorter diffusion pathways, leading to significantly enhanced electrochemical properties compared to standard β-Ni(OH)₂. researchgate.net

Another approach involves the pre-intercalation of cations to act as pillars, enhancing structural stability. In a related vanadium oxide system, nickel ions were pre-intercalated into a bilayered vanadium pentoxide hydrate. bohrium.com These intercalated nickel atoms form stable NiO₆ octahedra that support the layers, relieving volume changes during ion insertion/extraction and preventing the loss of interlayer water molecules, which are crucial for maintaining a large interlayer distance. bohrium.com This strategy leads to excellent structural stability and high reversible capacity. bohrium.com

Strategies for interlayer engineering in LDH systems include:

Anion Exchange: Replacing smaller interlayer anions (like NO₃⁻ or Cl⁻) with larger organic or inorganic anions.

Pillaring: Intercalating robust species that physically prop open the layers.

Defect Engineering: Creating vacancies or defects in the layers to modulate electronic properties and provide more active sites.

In-situ Growth: Growing nanomaterials, such as quantum dots, within the interlayer space to enhance conductivity and catalytic activity. researchgate.net

Stability and Durability of Nickel-Vanadium-Hydrate Systems in Operating Conditions

For practical applications, the long-term stability and durability of electrode materials under operational stress are as crucial as their initial activity. Nickel-vanadium-hydrate systems are subject to various degradation mechanisms that can diminish their performance over time.

Long-Term Performance Evaluation and Degradation Mechanisms

Long-term performance is typically evaluated using extended chronopotentiometry or chronoamperometry tests, where the material is held at a constant current or potential, respectively, and its voltage or current response is monitored over time. For example, Ni₀.₇₅V₀.₂₅-LDH has demonstrated stable performance during chronopotentiometry tests, indicating good durability for water oxidation. nih.gov Similarly, sulfur-doped NiFeV-LDH has shown robust stability for over 25 hours of continuous operation. researchgate.net

However, degradation can occur through several mechanisms:

Structural Degradation: The repeated insertion and extraction of ions during electrochemical cycling can cause mechanical stress, leading to microcracks, disintegration of the active material, and loss of electrical contact. atomfair.com In some cases, layered structures can undergo phase transitions to less active rock-salt or spinel phases. tue.nl

Nickel Site Deactivation: Nickel cathodes can undergo deactivation during long-term electrolysis, often attributed to the absorption of hydrogen into the metal lattice and the subsequent formation of a nickel hydride phase. scholaris.ca This process increases the overpotential required for the desired reaction. scholaris.ca

Oxidation and Corrosion: The nickel active material can be oxidized to higher, less conductive, or less electrochemically active oxidation states (e.g., Ni³⁺, Ni⁴⁺). atomfair.com This oxidation can form passive layers of nickel oxide or hydroxide on the surface, which increases interfacial resistance and leads to capacity fade. atomfair.com

Electrolyte Decomposition: At high operating voltages, the electrolyte (especially aqueous ones) can decompose. This not only consumes the electrolyte but can also lead to the formation of resistive films on the electrode surface. atomfair.com

Strategies for Enhancing Material Stability and Reusability

Improving the durability of nickel-vanadium-hydrate materials involves addressing the degradation mechanisms identified above. Key strategies include:

Compositional Tuning and Doping: As discussed in section 6.3.1, incorporating stable trivalent cations like V³⁺, Fe³⁺, or Cr³⁺ into the nickel hydroxide layers can stabilize the structure against degradation. researchgate.netacs.org The stronger metal-oxygen bonds and optimized electronic structure can suppress detrimental phase transitions.

Interlayer and Structural Reinforcement: Pre-intercalating stabilizing species, such as NiO₆ octahedra in vanadium oxide hydrates, can act as pillars to prevent the collapse of the layered structure during cycling. bohrium.com This enhances structural integrity and reusability.

Controlled Anion Intercalation: The deliberate pre-doping of specific anions, such as carbonate, into the interlayer spaces can enhance stability. Carbonate ions have been shown to inhibit chlorine corrosion in nickel hydroxide electrodes by suppressing the transport of chloride ions to the active sites, leading to a dramatic increase in operational lifespan. nih.gov

Surface Engineering: Applying protective coatings to the electrode material can shield it from direct contact with the electrolyte, mitigating corrosion and preventing electrolyte decomposition on the surface.

Reactivation Processes: In cases where deactivation occurs, such as the formation of nickel hydride, it has been shown that the addition of soluble vanadium species to the electrolyte can reactivate the cathode. scholaris.ca This reactivation is attributed to the decomposition of the hydride phase and the deposition of a stable, vanadium-bearing film on the cathode surface. scholaris.ca

Future Research Directions and Emerging Applications

Exploration of Novel Synthesis Pathways for Tailored Properties

The properties of nickel-vanadium-hydrate materials are intrinsically linked to their synthesis methods. Future research will increasingly focus on moving beyond traditional precipitation techniques to novel pathways that offer precise control over the material's characteristics.

Methodologies such as hydrothermal and solvothermal synthesis, sol-gel processes, and microwave-assisted synthesis are being explored to manipulate key properties. For instance, a one-step hydrothermal method has been successfully employed to create monolayer nickel-vanadium layered double hydroxides (NiV-LDHs) that exhibit high catalytic activity for water oxidation. nih.gov This control extends to morphology, crystallinity, and the introduction of defects, all of which can be fine-tuned to enhance performance. The goal is to achieve tailored properties, such as high surface area, optimal pore size distribution, and specific active site configurations, to meet the demands of advanced applications.

Synthesis MethodControlled PropertiesResulting StructureReference
HydrothermalStoichiometry, CrystallinityMonolayer NiV-LDH nih.gov
Step-by-step fabrication3D NanostructureNano-coral arrays on nickel foam
Liquid Phase ExfoliationNanosheet formationNiV-LDH Nanosheets optica.org

This table showcases various synthesis methods and the material properties they are designed to control.

Advanced In Situ Characterization Techniques for Mechanistic Understanding

A fundamental understanding of the structural and electronic dynamics of nickel-vanadium-hydrate materials during operation is crucial for optimizing their performance. Future research will heavily rely on advanced in situ and operando characterization techniques to provide real-time insights.

Techniques such as in situ X-ray diffraction (XRD), X-ray absorption spectroscopy (XAS), and transmission electron microscopy (TEM) allow researchers to observe the material's structural evolution and phase transitions as they happen. acs.org For example, these methods can track the conversion of the initial catalyst phase into its active form during electrochemical reactions. acs.org This direct observation of reaction intermediates and active sites provides invaluable data for understanding reaction mechanisms, degradation pathways, and the structure-activity relationships that govern catalytic and energy storage processes.

Rational Design of Multi-Functional Nickel-Vanadium-Hydrate Systems

The next generation of materials will be defined by their multi-functionality. The rational design of nickel-vanadium-hydrate systems aims to create materials that can perform multiple tasks, such as combining catalytic activity with enhanced stability or possessing bifunctional electrocatalytic capabilities.

This design approach involves the strategic incorporation of other elements, the engineering of hierarchical structures, and the creation of composites. For instance, doping NiV-LDH with a third metal can synergistically enhance electron transfer, boosting its catalytic activity. acs.org By anchoring NiV-LDH onto conductive substrates or integrating them with other materials like graphene, researchers can develop advanced systems for applications ranging from water splitting to the electrooxidation of biomass. pku.edu.cn The goal is to create synergistic effects between different components to achieve performance that surpasses that of single-component materials.

Development of Predictive Models for Material Performance

The traditional trial-and-error approach to materials discovery is time-consuming and resource-intensive. The future of materials science lies in the integration of computational modeling and machine learning to accelerate this process.

Density Functional Theory (DFT) calculations are already being used to investigate reaction mechanisms at the atomic level and to understand the electronic structure of catalysts. diva-portal.orgchemrxiv.org These computational tools can predict how the composition and structure of nickel-vanadium-hydrate materials will influence their performance. mdpi.com Looking ahead, machine learning algorithms will be trained on existing experimental and computational data to develop predictive models. These models will be able to screen vast numbers of potential compositions and structures to identify the most promising candidates for specific applications, significantly speeding up the design and discovery of new high-performance materials. mdpi.com

Integration with Emerging Technologies in Sustainable Chemistry

Nickel-vanadium-hydrate materials are poised to play a significant role in the development of sustainable technologies aimed at addressing global energy and environmental challenges. caltech.edu Their integration into emerging applications is a key area of future research.

In the realm of renewable energy, these materials are highly effective electrocatalysts for water splitting, a process that generates green hydrogen. nih.govrsc.org They also show promise in upgrading biomass-derived molecules into valuable chemicals, offering a sustainable alternative to fossil fuel-based chemical production. pku.edu.cn Furthermore, the unique properties of these materials are being explored for use in next-generation energy storage systems, such as Vanadium Redox Flow Batteries (VRFBs), which are critical for stabilizing the power grid with intermittent renewable energy sources. directorstalk.netbrunel.net The versatility of nickel-vanadium-hydrates positions them as key enablers of a more sustainable chemical industry and energy landscape. directorstalk.netresearchgate.net

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